
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, also known as PHBNT, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has anti-inflammatory effects in animal models, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on the potential of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one as an anti-cancer agent. Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has anti-cancer effects in vitro and in animal models, and it has been suggested that it may be useful in the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has a number of biochemical and physiological effects. In animal models, 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been shown to reduce inflammation and pain, and to inhibit the growth and spread of cancer cells. 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments.
One limitation of using 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in lab experiments is that its mechanism of action is not fully understood. This can make it difficult for researchers to design experiments that accurately assess its effects.
Zukünftige Richtungen
There are a number of future directions for research on 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. One area of research could focus on further elucidating the compound's mechanism of action. This could involve identifying the specific enzymes and signaling pathways that are targeted by 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, and determining how it interacts with these targets.
Another area of research could focus on optimizing the synthesis method for 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. This could involve developing more efficient and cost-effective methods for synthesizing the compound, or modifying the synthesis method to produce derivatives of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one with improved properties.
Finally, research could focus on exploring the potential of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one as a therapeutic agent in humans. This could involve conducting clinical trials to assess its safety and efficacy in the treatment of inflammatory diseases and cancer.
In conclusion, 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties have been demonstrated in animal models, and it has been the subject of scientific research due to its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent in humans.
Synthesemethoden
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is synthesized through a multi-step process that involves the reaction of 4-phenylbutanoic acid with ethyl chloroformate to form ethyl 4-phenylbutanoate. The resulting compound is then reacted with 2-amino-3,4,5,6-tetrahydropyridine to form 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.
Eigenschaften
IUPAC Name |
6-(4-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-10-9-15-13-20(12-11-16(15)19-17)18(22)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-10H,4,7-8,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDMVUKXPIASGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

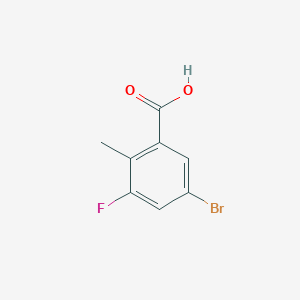
![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)
![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
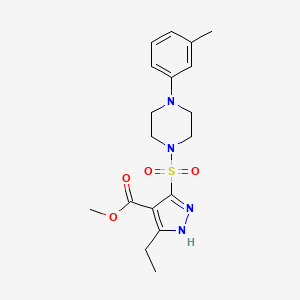
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)
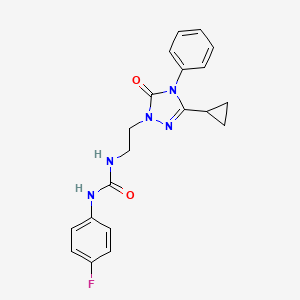
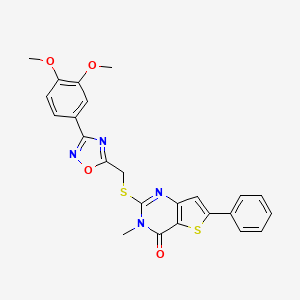
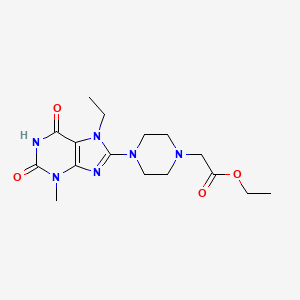
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)
![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)
![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2599347.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)